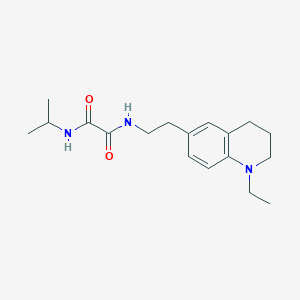

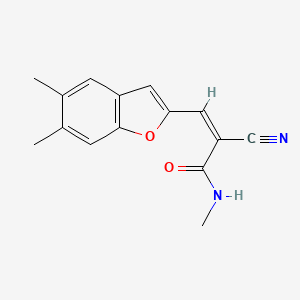

![molecular formula C21H24N4O8S B2517695 1-[(4-{2-[(E)-(2,5-二甲氧基苯基)亚甲基]肼基}-3-硝基苯基)磺酰基]-4-哌啶甲酸 CAS No. 860612-05-1](/img/structure/B2517695.png)

1-[(4-{2-[(E)-(2,5-二甲氧基苯基)亚甲基]肼基}-3-硝基苯基)磺酰基]-4-哌啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

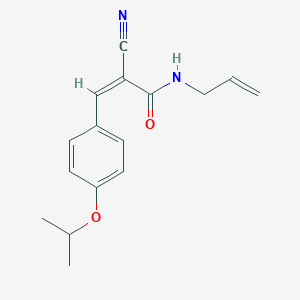

The compound of interest, "1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid," is a complex molecule that appears to be related to a family of sulfonamide compounds with a piperidine moiety. These compounds have been studied for their biological activities, particularly their interactions with various receptors and enzymes. The papers provided discuss similar compounds, focusing on their synthesis, molecular structure, and pharmacological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the formation of the core piperidine structure, followed by functionalization with various substituents. For instance, the synthesis of (4-piperidin-1-yl)-phenyl sulfonamides involves the replacement of hydroxyl groups with sulfonamide groups and the introduction of a carboxylic acid to increase potency and selectivity for the human beta(3)-adrenergic receptor . Similarly, the synthesis of O-substituted derivatives of piperidine sulfonamides includes coupling reactions and substitutions at the oxygen atom with different electrophiles . These methods could be relevant for synthesizing the compound of interest, suggesting a multi-step process involving careful control of reaction conditions and the use of specific reagents like organic azides and sulfonamides .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds with a piperidine nucleus is characterized by spectroscopic techniques and, in some cases, X-ray crystallography. The crystal structure of one such compound reveals that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron . This information is crucial for understanding the three-dimensional arrangement of atoms in the compound and can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving piperidine sulfonamides can be quite diverse. For example, the 1,3-dipolar cycloaddition reaction with organic azides leads to the formation of piperidylidene-2-sulfonamides . Additionally, nitration and subsequent reduction reactions can be used to introduce or modify nitro and amino groups on the phenyl ring . These reactions are indicative of the compound's ability to undergo transformations that can fine-tune its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The presence of different substituents, such as nitro groups, carboxylic acids, and methoxy groups, can affect the compound's solubility, stability, and reactivity. For example, the introduction of a carboxylic acid group can increase the water solubility of the compound, which is important for its bioavailability . The stereochemistry of the compound can also play a significant role in its pharmacological activity, as seen in the case of calcium antagonists where different stereoisomers exhibit varying levels of hypotensive activity .

科学研究应用

化合物表征中的核磁共振光谱

核磁共振光谱已被用于表征与指定化学物质相似的化合物,特别是在理解偶氮和腙形式化合物中的互变异构现象。例如,Lyčka 等人(2017 年)通过核磁共振光谱探索了具有复杂结构化合物的表征,强调了其在识别偶氮-腙互变异构现象和确定分子中酸性质子位置方面的效用 (Lyčka, 2017).

合成方法和生物活性

Karaman 等人(2016 年)关于包含哌啶环的磺酰腙化合物合成的研究强调了此类结构在药物化学中的相关性。这项研究详细介绍了新化合物的合成及其抗氧化和抗胆碱酯酶活性的评估,证明了磺酰腙和哌啶衍生物在药理学研究中的潜力 (Karaman 等人,2016).

抗癌剂开发

抗癌剂的开发是另一个应用领域。Rehman 等人(2018 年)合成了哌啶-4-甲酸乙酯附着的 1,3,4-恶二唑杂化物,并将其评估为抗癌剂。这项研究展示了设计和合成具有潜在抗癌活性的新化合物的过程,强调了与指定化学物质中类似的结构特征的作用 (Rehman 等人,2018).

属性

IUPAC Name |

1-[4-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O8S/c1-32-16-3-6-20(33-2)15(11-16)13-22-23-18-5-4-17(12-19(18)25(28)29)34(30,31)24-9-7-14(8-10-24)21(26)27/h3-6,11-14,23H,7-10H2,1-2H3,(H,26,27)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPGZXFJBLRCBQ-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NNC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/NC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

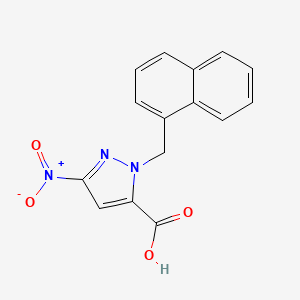

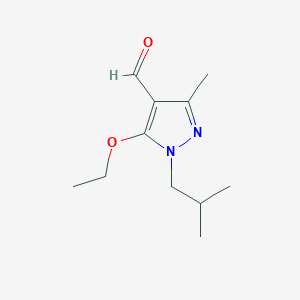

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2517618.png)

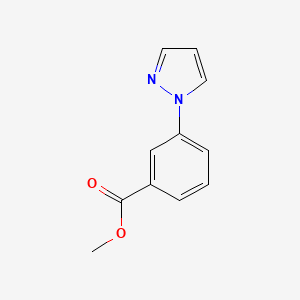

![N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2517620.png)

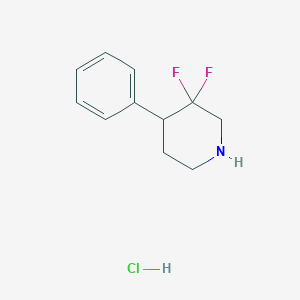

![4-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2517623.png)

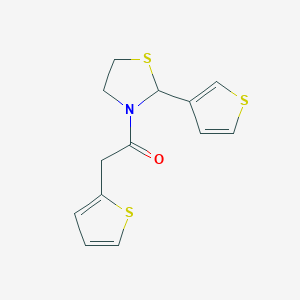

![ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517631.png)

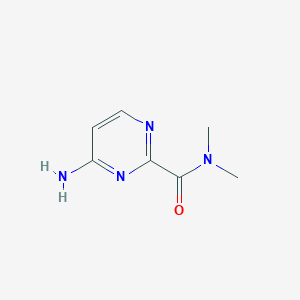

![N-[5-Carbamoyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2517635.png)